Prostaglandin I2 sodium salt, >=96% (HPLC), synthetic, powder

Platelet aggregation IP receptor pharmacology Antiplatelet potency

Prostaglandin I2 sodium salt (PGI2; epoprostenol sodium) is the synthetic form of the endogenous prostanoid prostacyclin, supplied as a ≥96% (HPLC) powder. It is the native agonist for the IP (prostacyclin) receptor, a Gs-coupled GPCR, and serves as the pharmacological reference standard for the prostacyclin mimetic drug class.

Molecular Formula C20H32NaO5
Molecular Weight 375.5 g/mol
CAS No. 61849-14-7
Cat. No. B1671540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin I2 sodium salt, >=96% (HPLC), synthetic, powder
CAS61849-14-7
SynonymsEpoprostanol
Epoprostenol
Epoprostenol Sodium
Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer
Flolan
Prostacyclin
Prostaglandin I(2)
Prostaglandin I2
Veletri
Molecular FormulaC20H32NaO5
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
InChIInChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/b11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1
InChIKeyWHVPOEPABJZBBY-XQYLJSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prostaglandin I2 Sodium Salt (CAS 61849-14-7): Baseline Profile for Scientific and Industrial Procurement


Prostaglandin I2 sodium salt (PGI2; epoprostenol sodium) is the synthetic form of the endogenous prostanoid prostacyclin, supplied as a ≥96% (HPLC) powder . It is the native agonist for the IP (prostacyclin) receptor, a Gs-coupled GPCR, and serves as the pharmacological reference standard for the prostacyclin mimetic drug class [1]. This compound is the same molecular entity as the active pharmaceutical ingredient in epoprostenol for injection, used continuously in pulmonary arterial hypertension (PAH) due to its extremely short half-life (<3 minutes) [2], making it the definitive tool for IP receptor mechanistic studies, assay calibration, and comparator benchmarking where authentic receptor pharmacology is required.

Why Generic Substitution Fails for Prostaglandin I2 Sodium Salt (CAS 61849-14-7) in Research and Analytical Workflows


Substituting PGI2 sodium salt with a 'more stable' prostacyclin analog (e.g., iloprost, treprostinil, beraprost, or MRE-269) introduces a different pharmacological entity, not a bioequivalent replacement. PGI2 acts with high potency at the IP receptor but also activates the EP3 receptor, while each stable analog possesses a distinct, non-overlapping secondary prostanoid receptor profile (iloprost → EP1; treprostinil → EP2, DP1; MRE-269 → highly IP-selective) [1]. The native compound's extreme lability in aqueous solution (hydrolysis to 6-keto-PGF1α) is intrinsic to its pharmacophore and cannot be mimicked by analogs engineered for chemical stability; thus, any assay requiring authentic PGI2 pharmacology, metabolic lability, or the endogenous agonist phenotype demands the native compound, not a surrogate [2].

Quantitative Differentiation Guide for Prostaglandin I2 Sodium Salt (CAS 61849-14-7) vs. Prostacyclin Analogs


PGI2 Is 1.6-Fold More Potent Than Iloprost at Inhibiting ADP-Induced Human Platelet Aggregation In Vitro

In a direct head-to-head comparison using ADP-induced platelet aggregation, PGI2 sodium salt (IC50 = 0.35 ± 0.15 nM) demonstrated 1.6-fold greater inhibitory potency than iloprost (IC50 = 0.56 ± 0.2 nM, n=5), establishing the native ligand as the more potent antiplatelet agent on a molar basis [1].

Platelet aggregation IP receptor pharmacology Antiplatelet potency

PGI2 Is a Less Potent Vasorelaxant in Human Pulmonary Arteries Compared to Iloprost and Treprostinil

In isolated human pulmonary artery (HPA) rings, PGI2 was significantly less potent than iloprost and treprostinil: iloprost pEC50 = 7.94 ± 0.06 (≈11.5 nM), treprostinil pEC50 = 6.73 ± 0.08 (≈186 nM), while PGI2 was grouped with the 'least potent' agonists alongside beraprost and MRE-269 [1]. This demonstrates that on a concentration basis, the native ligand is not the most effective pulmonary vasodilator.

Pulmonary artery vasorelaxation PAH models Prostacyclin mimetic comparison

PGI2's Prostanoid Receptor Profile Differs Fundamentally from Clinically Used Stable Analogs: EP3 Activation Is a Distinctive Feature

The distinct prostanoid receptor activation fingerprints of each prostacyclin mimetic have been systematically characterized. PGI2 activates both IP and EP3 receptors, whereas iloprost targets IP and EP1 (Ki IP = 3.9 nM; Ki EP1 = 1.1 nM), treprostinil binds IP, EP2, and DP1 (Ki IP = 32 nM; Ki EP2 = 3.6 nM; Ki DP1 = 4.4 nM), and MRE-269 is highly IP-selective (Ki = 20 nM; all other prostanoid receptor K_i >2.6 μM) [1][2][3]. PGI2 is the only member of this class that potently engages EP3, a receptor that mediates vasoconstriction in small pulmonary arteries and counteracts IP-mediated vasodilation [3].

Prostanoid receptor selectivity EP3 receptor IP receptor pharmacology

PGI2's Extreme Chemical Instability (Aqueous Hydrolysis Half-Life <3 min) Defines Its Unique Experimental Utility for Short-Acting Pharmacodynamics

PGI2 sodium salt undergoes rapid non-enzymatic hydrolysis in aqueous solution at neutral pH to the biologically inactive 6-keto-PGF1α . The in vivo half-life is documented as <3 minutes in humans [1], contrasting sharply with stable analogs: iloprost (t1/2 ≈ 30 min), treprostinil (t1/2 ≈ 4 hours), and MRE-269 (plasma levels maintained >8 hours in preclinical models) [2]. This lability is a direct consequence of the enol-ether moiety in the PGI2 bicyclic ring system, which is chemically modified in all clinically approved stable analogs.

Chemical stability Half-life Prostacyclin hydrolysis

Defined Purity Specification (≥96% HPLC, Synthetic Powder) Enables Reproducible Quantitative Pharmacology

The specific product (P6188, Sigma-Aldrich) is certified at ≥96% purity by HPLC, produced synthetically, and supplied as a dry powder . This defined purity level is critical because PGI2 sodium salt has no official pharmacopoeial reference standard monograph outside of the clinical drug product context; thus, the HPLC-certified purity becomes the de facto quantitative benchmark for molar concentration calculations in research protocols. Alternative vendor listings may report purity as ≥95%, ≥98%, or omit HPLC verification entirely [1], introducing variability in effective concentration that can shift IC50 or pEC50 values by 5–10% between laboratories.

Product specification Purity Research-grade prostaglandin

In Vivo PGI2 Is Twice as Potent as Iloprost in Lowering Mean Arterial Blood Pressure at Equi-Effective Antiaggregatory Doses

In anesthetized beagle dogs, PGI2 was twice as potent as iloprost in decreasing mean arterial blood pressure (ED25 for hypotension: PGI2 = 0.41 ± 0.12 nmol/kg vs. iloprost = 0.82 ± 0.17 nmol/kg), while the two compounds were equipotent in inhibiting platelet aggregation in vivo (ED25 ≈ 0.23–0.26 nmol/kg) [1]. The resulting in vivo selectivity ratio (hypotensive potency/antiaggregatory potency) was 0.67 for PGI2 versus 0.32 for iloprost, indicating iloprost is significantly more selective for platelet inhibition over blood pressure reduction (p < 0.05) [1].

Hemodynamics In vivo pharmacology Selectivity ratio

Defined Research and Industrial Application Scenarios for Prostaglandin I2 Sodium Salt (CAS 61849-14-7)


IP Receptor Binding Assay Calibration and Pharmacological Reference Standard

As the only commercially available form of the native endogenous IP receptor agonist, PGI2 sodium salt is the definitive calibration standard for radioligand binding (Ki determination), cAMP accumulation assays, and β-arrestin recruitment screens at the human IP receptor [1]. Its use as a reference rather than a stable analog ensures that novel compound screening data are anchored to the authentic pharmacological benchmark, not to a synthetic analog with a divergent selectivity fingerprint (e.g., iloprost's EP1 activity or treprostinil's EP2/DP1 activity) [2].

Short-Acting IP Receptor Activation in Pulse-Chase and Receptor Desensitization Studies

The extreme hydrolytic lability of PGI2 (t½ < 3 min in aqueous solution) [1] uniquely enables pulse-chase experimental designs where transient IP receptor activation is required—such as studying receptor desensitization kinetics, cAMP signal termination, or sequential agonist challenges in microfluidic systems. Stable analogs with half-lives of hours cannot be effectively 'washed out' to restore baseline, making PGI2 sodium salt the obligate choice for these protocols [2].

Dual IP/EP3 Receptor Pharmacology Studies in Vascular Biology

PGI2 is the only prostacyclin-class agent that potently activates both IP and EP3 receptors [1]. In pulmonary artery research, the EP3-mediated vasoconstrictive tone counteracts IP-mediated relaxation in small vessels; PGI2 sodium salt is therefore indispensable for dissecting the functional consequences of EP3 co-activation—a mechanism that is pharmacologically absent from IP-selective agents (MRE-269) or compounds with alternative secondary targets (iloprost → EP1; treprostinil → EP2/DP1) [2].

In Vivo Hemodynamic Comparator for Prostacyclin Analog Selectivity Profiling

The established in vivo selectivity ratio of PGI2 (hypotensive/antiaggregatory = 0.67) provides the reference baseline against which novel prostacyclin analogs are benchmarked for platelet vs. vascular selectivity [1]. Since PGI2 produces twice the hypotensive effect of iloprost at equivalent antiplatelet doses in the canine model [1], it serves as the lower-selectivity anchor in screening cascades where an improved separation between vasodilation and platelet inhibition is the desired pharmacological feature.

Quote Request

Request a Quote for Prostaglandin I2 sodium salt, >=96% (HPLC), synthetic, powder

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.